Potassium 2-hydroxyethanesulfonate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of potassium sulfonate derivatives, including compounds similar to potassium 2-hydroxyethanesulfonate, involves reactions under specific conditions. For instance, the title salt formed by the reaction of dehydro-l-ascorbic acid with potassium hydrogen sulfite in water crystallizes as colorless plates, showcasing a method of synthesis through reactive crystallization (Haines & Hughes, 2012).

Molecular Structure Analysis

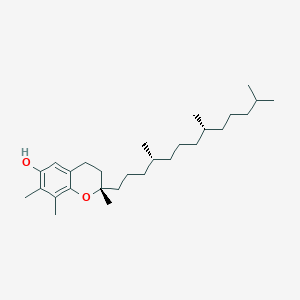

The molecular structure of potassium 2-hydroxyethanesulfonate and related compounds is characterized by the coordination of the potassium ion by eight oxygen atoms arising from hydroxy or sulfonate groups. This complex structure forms a three-dimensional network through potassium-oxygen coordination and hydrogen bonds, demonstrating the intricate molecular architecture of these compounds (Haines & Hughes, 2012).

Chemical Reactions and Properties

Potassium 2-hydroxyethanesulfonate undergoes various chemical reactions, highlighting its reactivity and chemical properties. For example, treatment of 1-aryl-2-arylsulfonylethanones with potassium hydroxide leads to regiospecific methylation and ethylation, demonstrating the compound's ability to participate in chemical rearrangements and modifications (J. Bin, Jae Sang Lee, & K. Kim, 2004).

Physical Properties Analysis

The physical properties of potassium 2-hydroxyethanesulfonate and similar compounds are influenced by their molecular structure. For instance, the crystalline structure and the presence of lattice water molecules play a crucial role in defining the compound's physical characteristics, such as solubility and crystallinity (Haines & Hughes, 2012).

Chemical Properties Analysis

The chemical properties of potassium 2-hydroxyethanesulfonate are marked by its reactions and the formation of various derivatives. The compound's ability to undergo reactions with water and alcohols, leading to the formation of different products, exemplifies its diverse chemical behavior and reactivity (J. King & J. Hillhouse, 1983).

Applications De Recherche Scientifique

Research on Potassium in Agriculture

Potassium plays a crucial role in plant physiology and nutrition, significantly impacting crop quality and stress resistance. Research emphasizes the importance of understanding potassium availability in soils and developing strategies to enhance its acquisition by plants, especially in stress situations such as diseases, pests, and environmental stressors like frost, heat/drought, and salinity. The application of this knowledge can greatly benefit agricultural practices by improving crop resilience and yield (Römheld & Kirkby, 2010).

Environmental and Industrial Applications

Sulfonic acids, such as 2-hydroxyethanesulfonate, play a significant role in the microbial sulfur cycle. Their degradation by sulfate-reducing bacteria, which utilize these compounds as terminal electron acceptors, highlights their importance in environmental processes and potential applications in bioremediation and wastewater treatment (Lie, Leadbetter, & Leadbetter, 1998).

Advances in Potassium Salts Preparation

Technological advancements have enabled the efficient utilization of potassic rocks for producing potassium salts, including potassium sulfate and nitrate, which are vital for agriculture. These methods not only address the shortage of soluble potassium resources but also promote the clean and efficient use of potassic mineral resources, highlighting the importance of hydrothermal treatment processes in the industrial production of potassium-based fertilizers (Ma Hongwen et al., 2015).

Potassium-Based Energy Storage Systems

Potassium-based batteries, identified as promising alternatives to lithium-ion batteries, are gaining attention for large-scale energy storage due to their economic and environmental advantages. Research into post-potassium-ion batteries, including potassium-sulfur and potassium-selenium systems, highlights the ongoing efforts to enhance energy density, safety, and cost-effectiveness, pointing towards the future of energy storage technologies (Yao & Zhu, 2020).

Nanofiltration Membrane Technology

Chemical modification of polyethersulfone nanofiltration membranes, including sulfonation processes, underscores the significance of improving membrane performance in water treatment applications. This research avenue is pivotal for developing more efficient and sustainable methods of water purification (Bruggen, 2009).

Safety And Hazards

Potassium compounds can be harmful if swallowed, in contact with skin, or if inhaled . They may also be harmful to aquatic life . Precautionary measures include avoiding breathing dusts or mists, washing skin thoroughly after handling, not eating, drinking, or smoking when using the product, and wearing protective gear .

Propriétés

IUPAC Name |

potassium;2-hydroxyethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O4S.K/c3-1-2-7(4,5)6;/h3H,1-2H2,(H,4,5,6);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMNPUBKRNRRYMC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

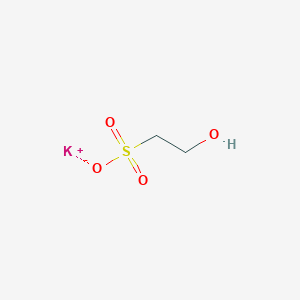

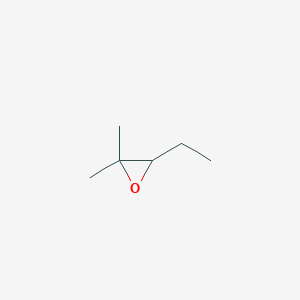

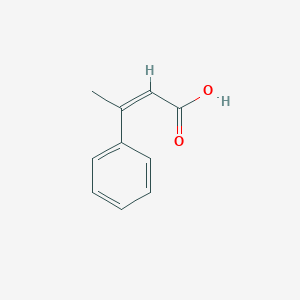

C(CS(=O)(=O)[O-])O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5KO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

107-36-8 (Parent) | |

| Record name | Ethanesulfonic acid, 2-hydroxy-, potassium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001561995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40883692 | |

| Record name | Ethanesulfonic acid, 2-hydroxy-, potassium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium 2-hydroxyethanesulfonate | |

CAS RN |

1561-99-5 | |

| Record name | Ethanesulfonic acid, 2-hydroxy-, potassium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001561995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanesulfonic acid, 2-hydroxy-, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanesulfonic acid, 2-hydroxy-, potassium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium 2-hydroxyethanesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.857 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

-](/img/structure/B72183.png)